

physical and chemical properties of 2-Morpholin-4-ylmethylbenzoic acid

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Compound of Interest

Compound Name: 2-Morpholin-4-ylmethylbenzoic acid

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An In-depth Technical Guide to **2-Morpholin-4-ylmethylbenzoic Acid**: Properties, Synthesis, and Applications

Introduction

2-Morpholin-4-ylmethylbenzoic acid is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its structure is characterized by a benzoic acid core substituted at the ortho-position with a morpholinomethyl group. This unique arrangement incorporates an acidic carboxylic acid moiety and a basic tertiary amine within the morpholine ring, connected by a methylene linker. This dual functionality makes it a versatile building block for creating more complex molecules with potential therapeutic applications. The morpholine ring, in particular, is a privileged scaffold in drug discovery, often incorporated to enhance aqueous solubility, metabolic stability, and to serve as a key hydrogen bond acceptor, thereby improving the pharmacokinetic profile of drug candidates.^{[1][2]} This guide provides a comprehensive overview of its chemical and physical properties, synthetic routes, reactivity, and its role in the development of pharmacologically active compounds.

Chemical Identity and Structure

A precise understanding of the molecule's identity is foundational for any scientific investigation.

- IUPAC Name: 2-(morpholin-4-ylmethyl)benzoic acid
- CAS Number: 868543-19-5[3][4]
- Molecular Formula: C₁₂H₁₅NO₃[5]
- Synonyms: 2-(4-Morpholinylmethyl)benzoic acid

Chemical Structure:

The molecule consists of a benzene ring substituted with a carboxylic acid group and a morpholinomethyl group at adjacent positions (ortho substitution).

Caption: 2D structure of **2-Morpholin-4-ylmethylbenzoic acid**.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. They influence solubility, absorption, distribution, and formulation characteristics.

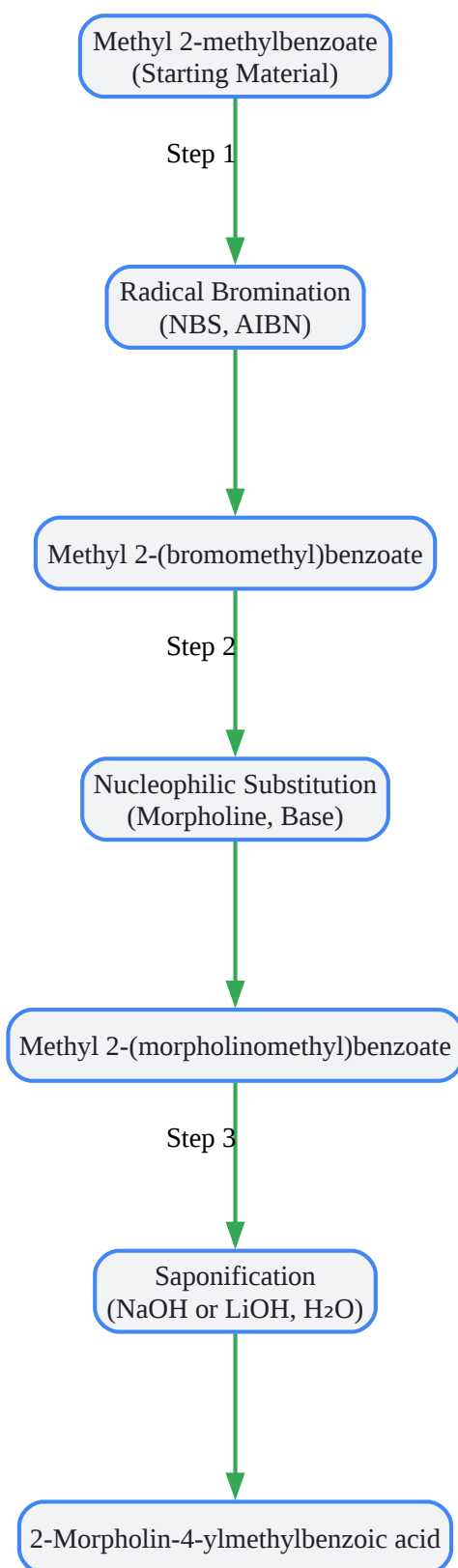
Property	Value	Source
Molecular Weight	221.25 g/mol	[6][7]
Appearance	White to off-white solid	General observation for similar compounds
Melting Point	Data not consistently reported; varies by purity and salt form.	
Solubility	Soluble in common organic solvents like DMSO and methanol. Aqueous solubility is pH-dependent. Often prepared as a hydrochloride salt to enhance water solubility.[8]	[2]
pKa	Two pKa values are expected: one for the carboxylic acid (~4-5, similar to benzoic acid) and one for the conjugate acid of the morpholine nitrogen (~8-9).	[9]
LogP	Calculated XLogP3: -0.5	[7]

The presence of both an acidic group (carboxylic acid) and a basic group (morpholine nitrogen) makes **2-Morpholin-4-ylmethylbenzoic acid** an amphoteric, zwitterionic compound under certain pH conditions. Its low LogP value indicates a high degree of hydrophilicity, a property often desirable for drug candidates to ensure sufficient aqueous solubility for administration and distribution in the body.

Synthesis and Reactivity

Synthetic Workflow

A common and logical synthetic route to **2-Morpholin-4-ylmethylbenzoic acid** involves a two-step process starting from a commercially available substituted toluene. The key steps are radical bromination followed by nucleophilic substitution.



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Caption: General synthetic workflow for **2-Morpholin-4-ylmethylbenzoic acid**.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-(bromomethyl)benzoate

- To a solution of methyl 2-methylbenzoate in a non-polar solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS, 1.1 equivalents).
- Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 equivalents).
- Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.
- Monitor the reaction by TLC or GC-MS until the starting material is consumed.
- Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
- The crude product can be purified by column chromatography to yield methyl 2-(bromomethyl)benzoate.

Step 2: Synthesis of Methyl 2-(morpholinomethyl)benzoate

- Dissolve the methyl 2-(bromomethyl)benzoate intermediate in a polar aprotic solvent like acetonitrile or DMF.
- Add morpholine (1.2 equivalents) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 equivalents) to scavenge the HBr formed.
- Stir the mixture at room temperature or with gentle heating (40-50 °C) for several hours.
- Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ester product.

Step 3: Hydrolysis to **2-Morpholin-4-ylmethylbenzoic acid**

- Dissolve the crude methyl 2-(morpholinomethyl)benzoate in a mixture of THF/methanol and water.
- Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).
- Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
- Cool the reaction mixture and remove the organic solvents under reduced pressure.
- Carefully acidify the remaining aqueous solution with a mineral acid (e.g., 2M HCl) to a pH of ~6-7. The product will precipitate out of the solution.
- Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, **2-Morpholin-4-ylmethylbenzoic acid**.

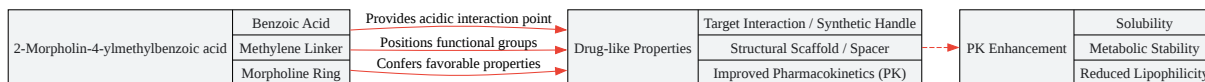
Reactivity Profile

The reactivity is dominated by its two functional groups:

- Carboxylic Acid: This group can undergo standard reactions such as esterification with alcohols, amide bond formation via an activated intermediate (e.g., acid chloride), and reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
- Tertiary Amine (Morpholine): The nitrogen atom is basic and nucleophilic. It readily forms salts, such as the hydrochloride salt, upon treatment with acids.[8] This is a common strategy to improve the handling and aqueous solubility of amine-containing compounds.

Role in Drug Discovery and Development

The structural motifs present in **2-Morpholin-4-ylmethylbenzoic acid** are highly relevant in modern medicinal chemistry. The molecule itself serves as a valuable building block for synthesizing more elaborate drug candidates.



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Caption: Relationship between molecular features and drug-like properties.

The morpholine heterocycle is particularly noteworthy. Its inclusion in a molecule often confers several advantages:

- **Improved Solubility:** The polar ether oxygen and the basic nitrogen of the morpholine ring can engage in hydrogen bonding with water, which typically enhances aqueous solubility.[2]
- **Metabolic Stability:** The morpholine ring is generally more resistant to metabolic degradation compared to other cyclic amines like piperidine.
- **Favorable PK/PD Profile:** The balanced lipophilic-hydrophilic nature of morpholine helps in achieving the delicate balance required for oral absorption and permeability across biological membranes, including the blood-brain barrier.[1]
- **Scaffold and Vector:** It acts as a rigid scaffold that can orient other pharmacophoric elements in a precise three-dimensional arrangement for optimal interaction with a biological target.

This compound is a precursor for synthesizing inhibitors of various enzymes and modulators of receptors. The carboxylic acid can be converted into an amide to probe interactions within a protein's active site, while the morpholine ring can occupy a solvent-exposed region, improving the overall properties of the ligand.

Safety and Handling

2-Morpholin-4-ylmethylbenzoic acid should be handled according to standard laboratory safety protocols.

- **Personal Protective Equipment (PPE):** Wear safety glasses, a lab coat, and chemical-resistant gloves.

- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Morpholin-4-ylmethylbenzoic acid is a highly functionalized and valuable building block in organic and medicinal chemistry. Its amphoteric nature, combining both acidic and basic centers, along with the pharmacokinetically advantageous morpholine moiety, makes it an attractive starting point for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, reactivity, and synthetic methodologies is essential for its effective application in the complex, multi-step syntheses required for modern drug discovery.

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